Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl-

Description

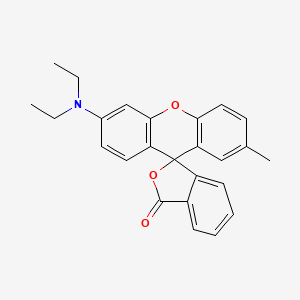

The compound Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl- belongs to the fluoran family, characterized by a spirocyclic xanthene-isobenzofuranone core. This structural motif enables unique photophysical properties, making such compounds valuable in applications ranging from fluorescent dyes to chemosensors . The presence of a 3'-(diethylamino) group enhances electron-donating capacity, while the 7'-methyl substituent may modulate steric effects and solubility.

Properties

CAS No. |

25289-00-3 |

|---|---|

Molecular Formula |

C25H23NO3 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

6'-(diethylamino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C25H23NO3/c1-4-26(5-2)17-11-12-20-23(15-17)28-22-13-10-16(3)14-21(22)25(20)19-9-7-6-8-18(19)24(27)29-25/h6-15H,4-5H2,1-3H3 |

InChI Key |

UHBOSXNNFXBPBO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are spirocyclic compounds with applications in medicinal chemistry and materials science due to their unique structural and chemical properties.

Scientific Applications

Medicinal Chemistry Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives have shown promise in medicinal chemistry. For example, spiro[indole-3,5'-isoxazoles], synthesized via a [4 + 1]-cycloaddition of indoles with nitrostyrenes, exhibit anticancer activity by reducing viability and inducing differentiation in neuroblastoma cells. Certain derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one have demonstrated anticancer activity, influencing cell cycle progression and leading to apoptosis in cancer cells. These compounds may also modulate cytokine production and enhance the activity of immune cells, suggesting therapeutic strategies against cancer and autoimmune disorders.

Materials Science In materials science, spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are used in the synthesis of leuco fluoran dyes. Halogenated derivatives have been synthesized, and their thermal properties examined, suggesting applications in thermally responsive materials.

Fluorescent Labeling Fluorescein isothiocyanate (FITC), a derivative of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is used as a fluorescent dye for labeling proteins, antibodies, and nucleic acids in biological assays. Its fluorescence makes it suitable for immunofluorescence microscopy to visualize protein localization within cells and flow cytometry for analyzing cell populations based on surface markers.

Other Applications

- Pharmaceutical Development Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives have broad applications in pharmaceutical development.

- Synthetic Chemistry These derivatives demonstrate versatility in synthetic chemistry, with a one-pot synthesis route developed for spiro-isobenzofuran compounds via condensation of ninhydrin with amino-naphthoquinones, followed by oxidative cleavage, yielding derivatives with phenazine rings for new pharmaceuticals or organic materials.

Anticancer Properties

Research indicates that derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibit anticancer activity. Studies have shown that certain derivatives can reduce cell viability and induce differentiation in neuroblastoma cells, suggesting potential therapeutic applications in cancer treatment.

The biological activity of these compounds involves several mechanisms:

- Cell Cycle Arrest Compounds derived from spiro[isobenzofuran] can influence cell cycle progression, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation The presence of isothiocyanate groups may enhance the generation of ROS, promoting oxidative stress in cancer cells.

- Ferroptosis Induction Certain spiro compounds can trigger ferroptosis, a regulated cell death characterized by iron-dependent lipid peroxidation.

Study 1: Anticancer Activity in Neuroblastoma Cells A study demonstrated that a specific derivative of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one significantly reduced the viability of neuroblastoma cells, inducing differentiation and apoptosis through ROS-mediated pathways.

| Cell Line | Treatment Concentration | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| Neuroblastoma (SH-SY5Y) | 10 µM | 40% | ROS induction |

| Neuroblastoma (SK-N-BE) | 20 µM | 60% | Cell cycle arrest |

Immunomodulatory Effects Emerging evidence points to the immunomodulatory effects of spiro[isobenzofuran] compounds, influencing immune responses by modulating cytokine production and enhancing the activity of immune cells. This is relevant for developing therapeutic strategies against diseases, including cancer and autoimmune disorders.

Study 2: Immunomodulatory Effects An investigation assessed the immunomodulatory properties of spiro compounds using RAW264.7 macrophage cells. The results indicated that treatment with the compound enhanced pro-inflammatory cytokine production while reducing anti-inflammatory markers.

| Treatment Concentration | TNF-α Production (pg/mL) | IL-10 Production (pg/mL) |

|---|---|---|

| Control | 150 | 50 |

| Compound Treatment | 300 | 20 |

Mechanism of Action

The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescent properties are activated upon binding to target molecules, allowing for their detection and visualization. The pathways involved include the activation of fluorescent signals upon enzymatic reactions, which can be detected using specialized equipment.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Functionality: The 3'-(diethylamino) group in the target compound is a common feature in chemosensors (e.g., CAS 509-34-2), where it enhances metal ion binding via lone-pair electrons . Methyl groups (e.g., 7'-methyl in the target, 1',3'-dimethyl in CAS 21934-68-9) improve thermal stability and solubility in non-polar matrices, critical for dye applications . Isothiocyanate derivatives (e.g., Rhodamine B isothiocyanate) enable covalent conjugation to biomolecules, a property absent in the target compound .

Optical Properties: Compounds with bis(diethylamino) groups (e.g., CAS 509-34-2) exhibit red-shifted absorption/emission compared to mono-amino derivatives due to extended conjugation . The target's 7'-methyl group may reduce aggregation-induced quenching, a common issue in xanthene dyes .

Biological Activity

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl- is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure consisting of a spirocyclic framework that includes isobenzofuran and xanthen moieties. The molecular formula is with a molecular weight of 524.5 g/mol. Its structural features contribute to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives. For instance, derivatives such as spiro[indole-3,5'-isoxazoles] have been shown to reduce cell viability and induce differentiation in neuroblastoma cells, suggesting their potential as therapeutic agents for cancer treatment.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Neuroblastoma | Reduced viability | Differentiation induction | |

| Various cancer types | Cytotoxicity | Apoptosis induction |

The mechanism of action for spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one appears to involve interactions with cellular signaling pathways that regulate cell proliferation and apoptosis. The compound may induce oxidative stress in cancer cells, leading to programmed cell death.

Applications in Materials Science

Beyond its biological applications, this compound has shown promise in materials science. Its derivatives are utilized in the synthesis of dyes and thermally responsive materials due to their unique physical properties.

Case Studies

A notable case study involved the synthesis of halogenated derivatives of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, which were characterized using COSY experiments. These derivatives exhibited enhanced thermal properties, making them suitable for applications in advanced material development.

Table 2: Case Studies on Derivatives

| Derivative Name | Application Area | Key Findings |

|---|---|---|

| Halogenated derivative | Dyes | Enhanced thermal stability |

| Phenazine-containing derivative | Pharmaceuticals | Potential anticancer activity |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this spiroxanthene derivative?

Answer:

The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:

- Condensation reactions : Reacting isobenzofuranone derivatives with substituted xanthenes using Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents like dichloromethane .

- Substitution steps : Introducing the diethylamino group via nucleophilic substitution, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC (>98%) .

Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., over-iodinated byproducts observed in related compounds) .

Basic: How is structural characterization performed for this compound?

Answer:

A combination of spectroscopic and chromatographic techniques is employed:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., diethylamino proton shifts at δ 1.2–3.0 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 421.5 for analogous derivatives) .

- X-ray crystallography : Resolves spirocyclic conformation and bond angles, critical for fluorescence properties .

Advanced: How do solvent polarity and substituents affect fluorescence quantum yield?

Answer:

- Solvent effects : Polar solvents (e.g., water) enhance quantum yield due to stabilized excited states, while nonpolar solvents reduce it (e.g., quantum yield drops by ~20% in toluene) .

- Substituent impact : The diethylamino group increases electron-donating capacity, red-shifting emission (λem ~550 nm vs. 515 nm for unsubstituted analogs) .

- Methodological validation : Use time-resolved fluorescence spectroscopy to correlate lifetime with environmental polarity .

Advanced: How to resolve contradictions in antioxidant activity data between ORAC and DPPH assays?

Answer:

- Mechanistic differences : ORAC measures peroxyl radical scavenging via hydrogen atom transfer (HAT), while DPPH relies on single-electron transfer (SET). The compound’s diethylamino group may favor HAT, explaining higher ORAC activity .

- Experimental adjustments : Standardize pH (7.4 for physiological relevance) and exclude metal ions to avoid interference .

- Cross-validation : Combine with ESR spectroscopy to directly detect radical quenching .

Basic: What are key applications in biological imaging?

Answer:

- Intracellular probes : The compound’s fluorescence is pH-sensitive, enabling lysosomal tracking (λex/λem ~490/520 nm) .

- Reactive oxygen species (ROS) detection : Oxidation by ROS generates non-fluorescent products, allowing quantitative imaging .

- Methodology : Use confocal microscopy with ≤5 µM probe concentration to avoid cytotoxicity .

Advanced: How to optimize aqueous solubility for in vitro studies?

Answer:

- Derivatization : Introduce sulfonate groups (e.g., at the 6' position) to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability .

- Buffer selection : Use phosphate-buffered saline (PBS) with 0.1% DMSO to maintain stability .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Toxicity data : Oral LD₅₀ >2000 mg/kg in rodents; avoid inhalation and use PPE (gloves, goggles) .

- Waste disposal : Neutralize with activated charcoal before incineration to prevent environmental release .

Advanced: How do diethylamino and methyl groups alter electronic properties compared to fluorescein?

Answer:

- Electronic effects : The diethylamino group increases electron density, reducing oxidation potential (Eox ~0.5 V vs. SCE) vs. fluorescein (Eox ~0.8 V) .

- Steric effects : Methyl groups at the 7' position hinder aggregation, improving fluorescence in concentrated solutions .

- Validation : Compare cyclic voltammetry and DFT calculations to map orbital interactions .

Basic: Which analytical techniques ensure purity during synthesis?

Answer:

- HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~12 min for >99% purity) .

- LC/MS : Monitor for common impurities (e.g., de-ethylated byproducts, m/z 365.3) .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain ROS scavenging in biological systems?

Answer:

- HAT mechanism : The compound donates hydrogen atoms to peroxyl radicals, forming stable resonance-stabilized radicals .

- Kinetic studies : Use stopped-flow spectroscopy to determine rate constants (k ~1.5 × 10⁴ M⁻¹s⁻¹ for ROO• quenching) .

- In vivo correlation : Combine with transgenic ROS-reporter models (e.g., zebrafish) to validate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.